molecular formula C10H9N B14134225 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B14134225
M. Wt: 143.18 g/mol
InChI Key: LMTJMIOWPAYZJC-UHFFFAOYSA-N
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Description

7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a bicyclic organic compound with the molecular formula C9H9N. This compound is characterized by its unique bicyclo[4.2.0]octa-1,3,5-triene core structure, which is a fused ring system containing both cyclobutene and benzene rings. The presence of a nitrile group (-CN) at the 7th position and a methyl group (-CH3) at the same position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specific spatial orientation, which can be crucial for binding to target molecules.

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the nitrile and methyl groups, making it less functionalized.

    3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Contains methoxy groups and an amine group, offering different reactivity and applications.

Uniqueness: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both a nitrile and a methyl group at the 7th position, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

InChI

InChI=1S/C10H9N/c1-10(7-11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

LMTJMIOWPAYZJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C21)C#N

Origin of Product

United States

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